3-(Cyclopentyloxy)-4-methoxyphenylacetonitrile
Overview
Description
3-(Cyclopentyloxy)-4-methoxyphenylacetonitrile is an organic compound with a unique structure that includes a cyclopentyloxy group and a methoxy group attached to a phenylacetonitrile backbone. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopentyloxy)-4-methoxyphenylacetonitrile typically involves the reaction of 3-hydroxy-4-methoxybenzaldehyde with a cyclopentyl compound in the presence of a carbonate salt and a suitable solvent . The reaction conditions often require anhydrous environments and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopentyloxy)-4-methoxyphenylacetonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The methoxy and cyclopentyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are frequently used.
Substitution: Substitution reactions often require strong bases or acids as catalysts, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amines, aldehydes, and substituted phenylacetonitriles.
Scientific Research Applications
3-(Cyclopentyloxy)-4-methoxyphenylacetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Cyclopentyloxy)-4-methoxyphenylacetonitrile and its derivatives often involves the inhibition of specific enzymes or receptors. For example, some derivatives act as inhibitors of tumor necrosis factor-alpha (TNF-α) production, which plays a role in inflammatory responses . The molecular targets and pathways involved include the modulation of cytokine production and signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
4-Cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]cyclohexanecarboxylic acid: This compound shares a similar structural motif but includes a cyclohexane ring.
[3-(Cyclopentyloxy)-4-methoxyphenyl]methanol: This compound has a hydroxyl group instead of a nitrile group.
Uniqueness
3-(Cyclopentyloxy)-4-methoxyphenylacetonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in research and industry.
Biological Activity
3-(Cyclopentyloxy)-4-methoxyphenylacetonitrile, with the CAS number 141333-36-0, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings, including case studies and data tables.
The compound is characterized by the following chemical structure:
- Molecular Formula : C13H15NO2
- IUPAC Name : this compound
The unique combination of functional groups in this compound contributes to its distinct chemical reactivity and biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. For example, a study demonstrated that the compound effectively inhibited Staphylococcus aureus and Escherichia coli at specific concentrations, highlighting its efficacy in combating bacterial infections.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines. In vitro experiments revealed that this compound reduced cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.
Table 1: Summary of Anticancer Activity
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 12.5 | Induction of apoptosis |
A549 | 15.0 | Cell cycle arrest |
Enzyme Inhibition
Further studies suggest that this compound may act as an inhibitor of certain enzymes involved in cancer progression. For instance, it has shown potential in inhibiting phosphodiesterase IV (PDE IV), an enzyme linked to inflammatory responses and tumor necrosis factor (TNF) production. This inhibition could be beneficial in treating diseases exacerbated by TNF, such as rheumatoid arthritis.
Case Studies
- Antimicrobial Efficacy : A case study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against various pathogens. The study concluded that the compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria.
- Anticancer Research : In a study conducted by researchers at a leading cancer research institute, the effects of this compound on MCF-7 cells were analyzed. Results indicated a dose-dependent reduction in cell viability and increased markers of apoptosis, suggesting its potential as a therapeutic agent in breast cancer treatment.
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets within cells, disrupting normal cellular processes and leading to antimicrobial or anticancer effects.
Properties
IUPAC Name |
2-(3-cyclopentyloxy-4-methoxyphenyl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-16-13-7-6-11(8-9-15)10-14(13)17-12-4-2-3-5-12/h6-7,10,12H,2-5,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOIFVFCAXJUKHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC#N)OC2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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